MK-0974 (Telcagepant): This potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist contains the core structure. Its synthesis involves a multi-step process, including the introduction of the 2,3-difluorophenyl and trifluoroethyl groups onto a caprolactam core, followed by coupling with an imidazo[4,5-b]pyridinone moiety. [ [] ]
General Approaches: The synthesis of similar piperidine-4-carboxylic acid derivatives typically involves starting from readily available materials like 4-piperidone or pipecolic acid. Introduction of the trifluoroethyl group can be achieved through alkylation using a suitable trifluoroethylating reagent. [ [] ]
Amide Formation: This reaction is crucial in the synthesis of various biologically active compounds. Coupling reagents like 1,1'-Carbonyldiimidazole are commonly employed to facilitate amide bond formation with diverse amines. [ [] ]
Esterification: Reaction with alcohols in the presence of an acid catalyst can yield corresponding esters, which may act as prodrugs or exhibit modified pharmacokinetic properties. [ [] ]
CGRP Receptor Antagonism: MK-0974 binds to the CGRP receptor, preventing CGRP binding and subsequent activation. This inhibition of CGRP signaling is believed to be responsible for its efficacy in treating migraine headaches. [ [] ]
hERG Channel Activation: Some derivatives, like RPR260243, act as hERG potassium channel activators. They bind to a specific site on the channel protein, modulating its gating properties and increasing potassium conductance. [ [, , ] ]
Migraine Treatment: MK-0974, a CGRP receptor antagonist, effectively treats migraine headaches by blocking CGRP signaling. [ [] ]
Cardiac Arrhythmia: Compounds like RPR260243, which activate hERG potassium channels, potentially treat cardiac arrhythmias by enhancing repolarization of cardiac action potentials. [ [, ] ]
Cognitive Disorders: 5-HT4 receptor agonists incorporating this core structure have been explored for treating cognitive disorders like Alzheimer's disease. [ [] ]
Antibacterial Agents: Derivatives with oxazolidinone moieties show antibacterial activity against various bacterial strains, including drug-resistant ones. [ [] ]
Anti-inflammatory Agents: Some compounds bearing this scaffold inhibit interleukin-4 gene expression, suggesting potential for treating inflammatory diseases. [ [] ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: